methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate properties and structure
methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate properties and structure
This guide provides an in-depth technical analysis of Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on structural properties, synthetic pathways, and pharmacological utility.
A Versatile Scaffold for Kinase Inhibition and Heterocyclic Design
Executive Summary
Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate (CAS 683212-47-7 ) is a polysubstituted pyrrole derivative characterized by a dense arrangement of functional groups—an amine, an ester, and a phenyl ring—around a heteroaromatic core.[1] It serves as a "privileged structure" in drug discovery, acting as a primary precursor for pyrrolo[3,2-d]pyrimidines (9-deazapurines) and pyrrolo[2,3-d]pyrimidines (7-deazapurines). Its structural rigidity and hydrogen-bonding capability make it an ideal pharmacophore for targeting ATP-binding pockets in protein kinases (e.g., VEGFR, PDGFR) and for inhibiting tubulin polymerization.
Structural Characterization & Physicochemical Properties[1][3][4][5]
Chemical Identity[4][6][7]
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IUPAC Name: Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate
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CAS Number: 683212-47-7
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Molecular Formula:
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Molecular Weight: 216.24 g/mol [2]
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SMILES: COC(=O)C1=C(N)C(C2=CC=CC=C2)=CN1
Physicochemical Profile
The molecule exhibits properties typical of dense heteroaromatic amines. The 3-amino group is essentially planar due to conjugation with the pyrrole ring and the 2-carboxylate, reducing its basicity compared to aliphatic amines but enhancing its hydrogen-bond donor (HBD) capacity.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Coloration often due to trace oxidation of the amino group. |
| Melting Point | 170–180 °C (Typical range for analogs) | Precise experimental MP for this specific methyl ester is rarely reported; ethyl analogs melt ~161°C. |
| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents (Hexane). |
| pKa (Conj. Acid) | ~2.5 – 3.5 (Pyrrole NH) | The 3-amino group is weakly basic due to resonance delocalization into the ester. |
| H-Bond Donors | 3 (Pyrrole NH, Amino | Critical for binding in the hinge region of kinases. |
| H-Bond Acceptors | 3 (Ester Carbonyl, Ester Oxygen, Amino N) |
Tautomerism and Stability
While the 1H-pyrrole tautomer is thermodynamically dominant, the 3-amino group can participate in imine-enamine tautomerism under acidic hydrolysis conditions, often leading to deamination or polymerization. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is recommended to prevent oxidative degradation of the electron-rich pyrrole ring.
Synthetic Pathways & Mechanism[1][10][11]
The synthesis of methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate is most reliably achieved via a Thorpe-Ziegler type cyclization or a multicomponent reaction involving phenacyl derivatives.
Primary Route: Modified Thorpe-Ziegler Cyclization
This pathway ensures correct regiochemistry (4-phenyl placement) and high yields.
Reagents:
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Phenacyl Bromide (2-Bromoacetophenone)
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Methyl Cyanoacetate
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Ammonium Acetate (Source of Nitrogen)
Mechanism:
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Alkylation: Methyl cyanoacetate is alkylated by phenacyl bromide (usually requiring a base like
or NaOEt) to form the intermediate -keto nitrile. -
Imine Formation: The ketone carbonyl condenses with ammonia to form a transient imine.
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Cyclization: The enamine nitrogen attacks the nitrile carbon (Thorpe-Ziegler cyclization).
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Tautomerization: The resulting intermediate tautomerizes to the stable aromatic 3-aminopyrrole.
Visualization of Synthesis Mechanism
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.
Caption: Step-wise formation of the pyrrole core via multicomponent condensation and Thorpe-Ziegler cyclization.
Pharmacological Applications[1][11][12]
Kinase Inhibition (ATP-Competitive)
The 3-amino-pyrrole-2-carboxylate scaffold mimics the adenine ring of ATP.
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Mechanism: The pyrrole NH and the 2-carbonyl oxygen often form a "hinge-binding" motif within the kinase active site. The 4-phenyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on substitution.
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Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and Src family kinases.
Precursor for Deazapurines
This molecule is a direct precursor to pyrrolo[3,2-d]pyrimidines .
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Reaction: Condensation with formamide or amidines cyclizes the 3-amino and 2-carboxylate groups to form the pyrimidine ring fused to the pyrrole.
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Utility: These fused systems are bioisosteres of purines and are widely investigated as antimetabolites and antiviral agents.
Biological Signaling Pathway (Kinase Inhibition)[1]
Caption: Mechanism of action for pyrrole-based kinase inhibitors disrupting angiogenic signaling.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-amino-4-phenyl-1H-pyrrole-2-carboxylate
Based on standard Gewald/Thorpe-Ziegler methodologies for aminopyrroles.
Reagents:
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Phenacyl bromide (10 mmol)
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Methyl cyanoacetate (10 mmol)
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Ammonium acetate (30 mmol)
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Ethanol (Absolute, 20 mL)
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Piperidine (Catalytic amount, 0.5 mmol)
Procedure:
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenacyl bromide (1.99 g) and methyl cyanoacetate (0.99 g) in ethanol (20 mL).
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Amine Addition: Add ammonium acetate (2.31 g) and catalytic piperidine.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The product typically appears as a fluorescent spot under UV.
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Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with stirring.
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Isolation: A precipitate should form. Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove excess ammonium salts.
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Purification: Recrystallize from hot ethanol or methanol.
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Characterization:
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Yield: Typically 60–75%.
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1H NMR (DMSO-d6): Expect signals at
11.2 (br s, 1H, Pyrrole NH), 7.2–7.5 (m, 5H, Ph), 6.8 (s, 1H, H-5), 5.6 (br s, 2H, NH2), 3.7 (s, 3H, OMe).
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Protocol B: Quality Control (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm and 280 nm.
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Purity Criteria: >95% area under the curve (AUC) required for biological assays.
References
- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. (Contextual grounding for pyrrole scaffold utility).
